3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Description
3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a chlorobenzoyl group, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Properties
IUPAC Name |
(3-chlorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-14-5-1-4-13(9-14)15(21)20-8-7-19-16(20)22-11-12-3-2-6-18-10-12/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXUQUSCIYMSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. The final step involves the attachment of the sulfanyl group to the pyridine ring under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and catalytic processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the chlorobenzoyl group or the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the chlorobenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides, while nucleophilic substitution at the pyridine ring can introduce various functional groups .
Scientific Research Applications
Antimicrobial Properties
Imidazole derivatives, including this compound, have been studied for their antimicrobial activity. Research indicates that compounds with similar structures exhibit significant efficacy against various bacterial and fungal strains. For instance, studies on related pyridine-sulfonamide derivatives have shown promising antifungal activity against Candida species, outperforming traditional antifungal agents like fluconazole .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Many imidazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. The incorporation of the chlorobenzoyl group may enhance the compound's interaction with specific biological targets involved in cancer progression .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various imidazole derivatives, including those structurally related to our compound. The results indicated that compounds with similar functional groups exhibited moderate to high activity against Staphylococcus aureus and Escherichia coli, suggesting that 3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine could possess comparable efficacy .
Case Study 2: Anticancer Activity
In another study focusing on imidazole-based compounds, researchers found that certain derivatives inhibited proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis and disruption of cell cycle progression, indicating that our compound may also exhibit similar anticancer mechanisms .
Mechanism of Action
The mechanism of action of 3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The chlorobenzoyl group may enhance the compound’s binding affinity to its targets, while the sulfanyl group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1,3-diazole and benzimidazole share structural similarities with the imidazole ring in 3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine.
Chlorobenzoyl compounds: Similar compounds include 3-chlorobenzoyl chloride and 3-chlorobenzoyl hydrazine.
Pyridine derivatives: Compounds such as 2-aminopyridine and 4-methylpyridine share the pyridine ring structure.
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule, which imparts unique chemical reactivity and potential biological activities .
Biological Activity
The compound 3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 481.8 g/mol. The structure features an imidazole ring, a chlorobenzoyl moiety, and a pyridine ring, which contribute to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN2O3S |
| Molecular Weight | 481.8 g/mol |
| CAS Number | 1251559-65-5 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. Compounds with similar structures have shown potential in:
- Antitumor Activity : Inhibiting cancer cell proliferation.
- Antimicrobial Properties : Exhibiting activity against various pathogens.
- Anti-inflammatory Effects : Modulating inflammatory pathways.
The presence of the chlorobenzoyl group may enhance its binding affinity to biological targets, potentially increasing efficacy in therapeutic applications .
Antitumor Activity
Research indicates that derivatives with imidazole and piperidine rings exhibit significant antitumor properties. For example, compounds similar to this one have been shown to inhibit the growth of cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia) with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. Compounds structurally related to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Study 1: Anticancer Activity
A study on a related imidazole derivative demonstrated significant cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death. This highlights the potential of the compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of similar compounds against a panel of bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 31.25 µg/mL against resistant strains, showcasing their potential as novel antibacterial agents .
Synthesis Methods
The synthesis of This compound can be achieved through several methods:
- Formation of the Imidazole Ring : Starting from appropriate precursors such as chlorobenzoyl chloride.
- Pyridine Ring Introduction : Utilizing methylation reactions to introduce the pyridine moiety.
- Final Coupling Reaction : Combining the imidazole and pyridine components through sulfide formation.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine?
The synthesis typically involves:
- Step 1 : Formation of the imidazoline core via cyclization of 2-chloroimidazoline derivatives with thiol-containing intermediates under mild conditions (e.g., dichloromethane, room temperature) .
- Step 2 : Introduction of the pyridine moiety through nucleophilic substitution or thioether linkage formation. Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield and purity .
- Step 3 : Functionalization with the 3-chlorobenzoyl group using acylating agents. Monitor reaction progress via TLC or HPLC to minimize side products .
Basic: What analytical techniques are critical for structural elucidation of this compound?
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the 3D structure, particularly the spatial arrangement of the imidazoline ring, thioether linkage, and pyridine group .
- NMR spectroscopy : Employ - and -NMR to confirm substitution patterns, especially the integration of the chlorobenzoyl and pyridine groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .
Advanced: How can researchers optimize reaction yields for the thioether linkage formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur intermediates but may require post-reaction purification to remove residual solvent .
- Catalysis : Test nanocatalysts (e.g., Cu or Pd-based) to accelerate thiol-disulfide exchange reactions, as seen in analogous imidazoline syntheses .
- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
Advanced: What computational strategies address challenges in modeling this compound’s conformational flexibility?
- Molecular dynamics (MD) : Simulate the rotation of the thioether methylene bridge and chlorobenzoyl group to identify dominant conformers in solution .
- Density Functional Theory (DFT) : Calculate energy barriers for ring puckering in the 4,5-dihydroimidazole moiety, which impacts binding affinity .
- Docking studies : Map electrostatic interactions between the pyridine group and biological targets (e.g., enzymes) to guide SAR .
Advanced: How can researchers assess this compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., ) to receptors like trypsin or topoisomerase II, referencing similar imidazoline derivatives .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
- Cellular assays : Test inhibition of microbial growth or antiviral activity in primary lymphocytes, comparing results to structurally related dicationic diarylpyridines .
Advanced: What are the key reactivity patterns of the imidazoline-thioether moiety under oxidative conditions?
- Oxidation susceptibility : The thioether group may oxidize to sulfoxide or sulfone derivatives. Monitor via LC-MS and stabilize with antioxidants (e.g., BHT) during storage .
- pH-dependent ring opening : Under acidic conditions, the imidazoline ring may hydrolyze; use buffered solutions (pH 7–8) for stability studies .
Advanced: How do structural modifications (e.g., substituent changes on the benzoyl group) affect bioactivity?
- Electron-withdrawing groups : The 3-chloro substituent enhances electrophilicity, potentially increasing binding to nucleophilic targets (e.g., cysteine proteases) .
- Comparative studies : Replace chlorobenzoyl with adamantane-carbonyl (as in analog compounds) to evaluate effects on pharmacokinetics and lipophilicity .
Advanced: What methodologies evaluate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to heat, light, and hydrolytic conditions (pH 1–13) to identify degradation products via UPLC-QTOF .
- Plasma stability assays : Incubate with human plasma and quantify parent compound loss over time using LC-MS/MS .
Advanced: How to resolve contradictions in reported pharmacological data for imidazoline derivatives?
- Meta-analysis : Compare datasets across studies to identify variables (e.g., assay type, cell lines) causing discrepancies .
- Dose-response validation : Replicate experiments using standardized protocols (e.g., fixed IC50 determination methods) .
Advanced: What purification challenges arise during scale-up, and how are they addressed?
- Byproduct removal : Use preparative HPLC with C18 columns to separate unreacted 2-chloroimidazoline intermediates .
- Crystallization optimization : Screen solvent mixtures (e.g., methanol/water) to improve crystal habit and purity, as demonstrated in pyrithione derivative syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
